molecular formula C25H29ClFN7O2 B12960724 2-((5-Chloro-2-((2-(2-fluoroethoxy)-4-(3-(methylamino)pyrrolidin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide

2-((5-Chloro-2-((2-(2-fluoroethoxy)-4-(3-(methylamino)pyrrolidin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide

Cat. No.: B12960724
M. Wt: 514.0 g/mol
InChI Key: LIQZKLKAIKZIJB-UHFFFAOYSA-N
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Description

2-((5-Chloro-2-((2-(2-fluoroethoxy)-4-(3-(methylamino)pyrrolidin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with chloro, fluoroethoxy, and methylamino groups, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Chloro-2-((2-(2-fluoroethoxy)-4-(3-(methylamino)pyrrolidin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide typically involves multiple steps, including the formation of the pyrimidine core, introduction of the chloro and fluoroethoxy groups, and the final coupling with the N-methylbenzamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-((5-Chloro-2-((2-(2-fluoroethoxy)-4-(3-(methylamino)pyrrolidin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen or removal of hydrogen.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

2-((5-Chloro-2-((2-(2-fluoroethoxy)-4-(3-(methylamino)pyrrolidin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((5-Chloro-2-((2-(2-fluoroethoxy)-4-(3-(methylamino)pyrrolidin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signal transduction pathways, and influencing gene expression. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-((5-Chloro-2-((2-(2-fluoroethoxy)-4-(3-(methylamino)pyrrolidin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide: Similar structure but with different substituents.

    This compound: Variations in the pyrimidine core or the benzamide moiety.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and their spatial arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H29ClFN7O2

Molecular Weight

514.0 g/mol

IUPAC Name

2-[[5-chloro-2-[2-(2-fluoroethoxy)-4-[3-(methylamino)pyrrolidin-1-yl]anilino]pyrimidin-4-yl]amino]-N-methylbenzamide

InChI

InChI=1S/C25H29ClFN7O2/c1-28-16-9-11-34(15-16)17-7-8-21(22(13-17)36-12-10-27)32-25-30-14-19(26)23(33-25)31-20-6-4-3-5-18(20)24(35)29-2/h3-8,13-14,16,28H,9-12,15H2,1-2H3,(H,29,35)(H2,30,31,32,33)

InChI Key

LIQZKLKAIKZIJB-UHFFFAOYSA-N

Canonical SMILES

CNC1CCN(C1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4C(=O)NC)Cl)OCCF

Origin of Product

United States

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